REACTION_CXSMILES
|
Cl.[CH2:2]([NH2:10])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[S-:11][C:12]#[N:13].[NH4+]>BrC1C=CC=CC=1.O>[CH2:2]([NH:10][C:12]([NH2:13])=[S:11])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
257 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC1=CC=CC=C1)N
|
Name
|
|
Quantity
|
123.6 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[NH4+]
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
257 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC1=CC=CC=C1)N
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
to 5° C
|
Type
|
CUSTOM
|
Details
|
The combined solids obtained in the above reaction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Recrystallization from isopropyl alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)NC(=S)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 261.5 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |